molecular formula C27H27FN4O2 B11525302 (3Z)-3-[(4-ethoxyphenyl)imino]-1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dihydro-2H-indol-2-one

(3Z)-3-[(4-ethoxyphenyl)imino]-1-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dihydro-2H-indol-2-one

Cat. No.: B11525302
M. Wt: 458.5 g/mol
InChI Key: FCABNNMUUYQNAN-UHFFFAOYSA-N
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Description

The compound (3Z)-3-[(4-ETHOXYPHENYL)IMINO]-1-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic molecule featuring a variety of functional groups, including an ethoxyphenyl group, a fluorophenyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(4-ETHOXYPHENYL)IMINO]-1-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. The initial steps often include the formation of the indole core, followed by the introduction of the ethoxyphenyl and fluorophenyl groups through substitution reactions. The piperazine ring is then incorporated via nucleophilic substitution reactions. The final step involves the formation of the imino group through condensation reactions under controlled conditions, such as specific temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[(4-ETHOXYPHENYL)IMINO]-1-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule, altering its chemical properties.

Scientific Research Applications

(3Z)-3-[(4-ETHOXYPHENYL)IMINO]-1-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE: has several scientific research applications:

Mechanism of Action

The mechanism of action of (3Z)-3-[(4-ETHOXYPHENYL)IMINO]-1-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-3-[(4-METHOXYPHENYL)IMINO]-1-{[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE
  • (3Z)-3-[(4-PROPYLOXYPHENYL)IMINO]-1-{[4-(4-BROMOPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE

Uniqueness

The uniqueness of (3Z)-3-[(4-ETHOXYPHENYL)IMINO]-1-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy and fluorophenyl groups, along with the piperazine ring, makes it particularly interesting for medicinal chemistry applications, as these groups can enhance the compound’s binding affinity and selectivity for certain biological targets .

Properties

Molecular Formula

C27H27FN4O2

Molecular Weight

458.5 g/mol

IUPAC Name

3-(4-ethoxyphenyl)imino-1-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]indol-2-one

InChI

InChI=1S/C27H27FN4O2/c1-2-34-23-13-9-21(10-14-23)29-26-24-5-3-4-6-25(24)32(27(26)33)19-30-15-17-31(18-16-30)22-11-7-20(28)8-12-22/h3-14H,2,15-19H2,1H3

InChI Key

FCABNNMUUYQNAN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2C3=CC=CC=C3N(C2=O)CN4CCN(CC4)C5=CC=C(C=C5)F

Origin of Product

United States

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